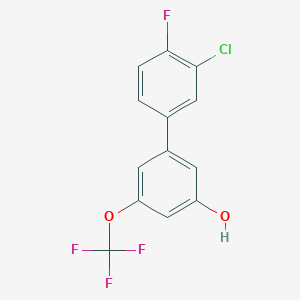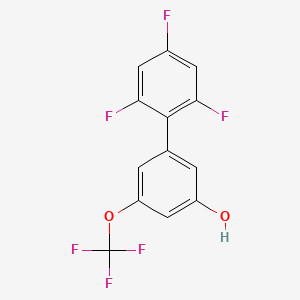
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol, 95% (5-CHPT-3-TFMP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a highly reactive compound, so it is important to handle it with caution. 5-CHPT-3-TFMP has several unique properties that make it a valuable tool for scientists in many different fields.
Aplicaciones Científicas De Investigación
5-CHPT-3-TFMP has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. It is also used as a catalyst in organic reactions, as a stabilizer in emulsions, and as a surfactant. In addition, 5-CHPT-3-TFMP has been used in the synthesis of polymers and has been studied as a potential therapeutic agent for the treatment of diseases such as cancer and diabetes.
Mecanismo De Acción
The exact mechanism of action of 5-CHPT-3-TFMP is not yet fully understood. However, it is known that it acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 5-CHPT-3-TFMP reduces the production of prostaglandins and thus has anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CHPT-3-TFMP are still being studied. However, it has been shown to have anti-inflammatory, analgesic, and antioxidant properties. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of certain cancer cells. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of certain cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-CHPT-3-TFMP in laboratory experiments has several advantages. It is a highly reactive compound, so it can be used in a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is a highly toxic compound and must be handled with caution. In addition, it is not suitable for use in reactions involving nucleophilic substitution or oxidation-reduction reactions.
Direcciones Futuras
The use of 5-CHPT-3-TFMP in scientific research and laboratory experiments is still in its early stages. However, there are several potential future directions for its use. It could be used as a therapeutic agent for the treatment of diseases such as cancer and diabetes. It could also be used in the synthesis of polymers and as a stabilizer in emulsions. In addition, it could be used as a catalyst in organic reactions and as a surfactant. Finally, it could be studied for its potential to inhibit the growth of certain cancer cells and to reduce the risk of certain cardiovascular diseases.
Métodos De Síntesis
The synthesis of 5-CHPT-3-TFMP is relatively straightforward and involves the reaction of two reagents, 5-chloro-2-hydroxybenzotrifluoride (5-CHBT) and 3-trifluoromethylphenol (3-TFMP). First, 5-CHBT is reacted with 3-TFMP at a temperature of 120°C for two hours. The reaction produces a mixture of 5-chloro-2-hydroxyphenyl-3-trifluoromethylphenol (5-CHPT-3-TFMP) and 3-trifluoromethylphenol (3-TFMP). The mixture is then cooled and filtered to separate the two products. The 5-CHPT-3-TFMP is then purified by recrystallization.
Propiedades
IUPAC Name |
4-chloro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-12-2-1-9(18)6-11(12)7-3-8(13(15,16)17)5-10(19)4-7/h1-6,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKNADTDNQQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686642 |
Source


|
| Record name | 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-79-3 |
Source


|
| Record name | 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)